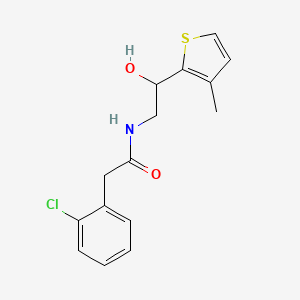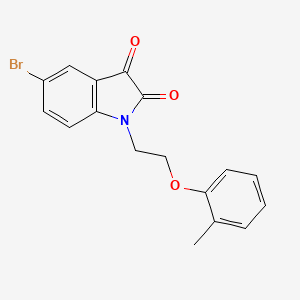
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is not fully understood. However, it is believed to act on the endocannabinoid system by binding to CB1 and CB2 receptors. This binding results in the modulation of various physiological processes such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to modulate various physiological processes such as pain perception, inflammation, and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one limitation of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is the lack of comprehensive studies on its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide. One direction is to conduct further studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other fields such as neurological disorders and autoimmune diseases. Additionally, the development of analogs of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide with improved pharmacological properties is also a potential future direction.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide involves the reaction of 2-chloroacetamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide as a white solid.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties in animal models. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-4-2-3-5-12(11)16/h2-7,13,18H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSIAZFIXSHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)
![2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2855978.png)

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)


![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)